molecular formula C7H9ClN2O2 B2957775 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride CAS No. 2445790-89-4

1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride

Cat. No.: B2957775
CAS No.: 2445790-89-4
M. Wt: 188.61
InChI Key: LAHPEPQHCPQLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azetidine ring fused with a pyrrole ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . Additionally, this compound is used in industrial applications for the synthesis of other valuable chemical intermediates.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride can be achieved through various synthetic routes. One notable method involves the use of molecular iodine as a catalyst under microwave irradiation . This green and practical method allows for the synthesis of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at the N-1 and C-4 positions. The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring, and the C-4 substituent does not influence the yield or rate of the reaction .

Chemical Reactions Analysis

1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle . Common reagents used in these reactions include molecular iodine, which acts as a Lewis acid catalyst, and microwave irradiation to accelerate the reaction . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of biologically active compounds . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride can be compared with other similar compounds, such as 3-pyrrole-substituted 2-azetidinones . These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of the azetidine and pyrrole rings in this compound imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrole-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h1-2,5,8H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHPEPQHCPQLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C=CC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.